molecular formula C24H18N2O5S B2958725 4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 514187-83-8

4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2958725
CAS No.: 514187-83-8
M. Wt: 446.48
InChI Key: ORLGUUYLGBZGDC-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H18N2O5S and its molecular weight is 446.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

The compound is related to the family of chemicals that undergo complex synthetic processes, yielding novel structures with potential applications in various fields. For example, Halim and Ibrahim (2022) demonstrated the synthesis, spectral analysis, quantum studies, and evaluation of nonlinear optical (NLO) and thermodynamic properties of a novel compound, highlighting its high stability and potential for application in materials science (Halim & Ibrahim, 2022).

Anticancer and Antiangiogenic Activity

Romagnoli et al. (2015) explored the design, synthesis, in vitro, and in vivo anticancer and antiangiogenic activities of 3-arylaminobenzofuran derivatives, indicating the therapeutic potential of such compounds. The study emphasizes the importance of structural modifications to enhance biological activity, suggesting potential applications in drug development (Romagnoli et al., 2015).

Synthetic Utility in Organic Synthesis

Research on the synthetic utility of furan-, pyrrole-, and thiophene-based compounds, as discussed by Rassu et al. (2000), reveals the versatility of such structures in organic synthesis. These compounds serve as vinylogous nucleophiles, leading to a wide array of functionality-rich constructs, underscoring their significance in synthetic organic chemistry (Rassu et al., 2000).

Fluorescence and Computational Analysis

Yokota et al. (2012) synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, and performed a computational analysis to understand their properties. This study indicates the potential application of such compounds in the development of novel fluorescent materials for technological applications (Yokota et al., 2012).

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGUUYLGBZGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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